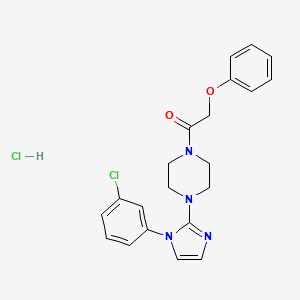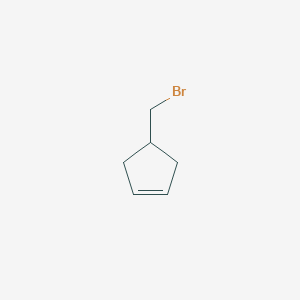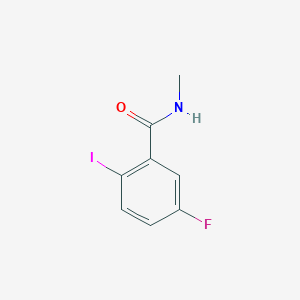
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C21H22Cl2N4O2 and its molecular weight is 433.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride generally involves a multi-step synthesis. It might begin with the preparation of the 3-chlorophenyl-imidazole intermediate. This intermediate could then be reacted with piperazine under controlled conditions to form the core structure. Final modification with a phenoxyethanone derivative and subsequent hydrochloride salt formation completes the synthesis.
Industrial Production Methods: : Industrial production of this compound would likely utilize large-scale synthesis techniques, emphasizing high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly affecting the imidazole or phenoxy groups.
Reduction: : Reduction reactions may involve the piperazine ring or the phenoxyethanone component.
Substitution: : Both nucleophilic and electrophilic substitution reactions could modify its aromatic rings and other active sites.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution are commonly used under suitable temperature and pH conditions.
Major Products: : Oxidation may yield hydroxyl derivatives, reduction could produce simpler amines, and substitution may generate a variety of halogenated or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a versatile scaffold for developing new chemical entities. It can be used in medicinal chemistry for drug discovery and development.
Biology: : In biological studies, it can act as a molecular probe to investigate cellular pathways and receptor interactions.
Medicine: : Its derivatives may possess therapeutic potential, with applications in treating specific medical conditions.
Industry: : Industrial applications could include the development of specialized materials or as an intermediate in the synthesis of more complex molecules.
5. Mechanism of Action: : The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, the imidazole ring might interact with certain enzymes, while the piperazine ring could enhance binding affinity. These interactions could modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds such as 1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone and 1-(4-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine share structural similarities.
Uniqueness: : The presence of the 3-chlorophenyl group and the specific arrangement of functional groups make 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride unique in its chemical and biological properties
Conclusion: : This compound is a fascinating subject of study with a variety of potential applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further exploration and development could unlock even more uses and benefits.
Propiedades
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2.ClH/c22-17-5-4-6-18(15-17)26-10-9-23-21(26)25-13-11-24(12-14-25)20(27)16-28-19-7-2-1-3-8-19;/h1-10,15H,11-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYNAWXANZUOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)

![4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614148.png)




![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2614161.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)
